Eicosane-d42

Vue d'ensemble

Description

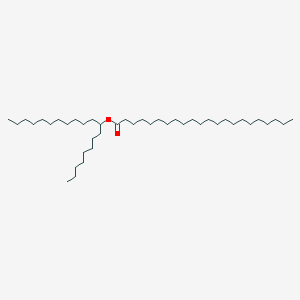

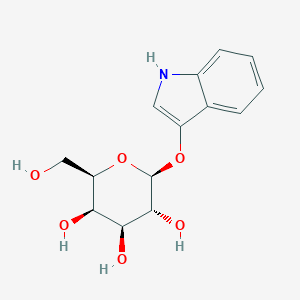

Eicosane-d42 is the deuterium labeled N-Eicosane . It is a non-standard isotope .

Synthesis Analysis

N-Eicosane-d42 is synthesized as a stable isotope .Molecular Structure Analysis

The molecular formula of this compound is C20H42 . Its molecular weight is 324.8 g/mol . The InChI is1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.8 g/mol . It has a rotatable bond count of 17 . The exact mass is 324.592274669 g/mol .Applications De Recherche Scientifique

1. Influence on Eicosanoid Pathway and Cell Viability

Eicosane-d42 has been studied in various contexts, including its influence on the eicosanoid pathway, which is crucial in cell signaling. For instance, in a study by Tandrasasmita et al. (2015), it was shown that DLBS1442, a bioactive fraction containing this compound, could inhibit the eicosanoid signaling pathway, leading to reduced inflammation and cell migration in endometrial cells. This is significant in the context of diseases like endometriosis (Tandrasasmita et al., 2015).

2. Role in Thermal Energy Storage

Another significant application of this compound is in the field of thermal energy storage. Research has shown that microencapsulated n-eicosane PCM (Phase Change Material) can be used for efficient thermal energy storage. For instance, a study by Ho et al. (2018) highlighted the preparation and characterization of microencapsulated n-eicosane PCM suspensions for this purpose, demonstrating their potential in applications requiring temperature regulation (Ho et al., 2018).

3. Investigations in Molecular Rheology

This compound's rheological properties have also been explored, especially in the context of non-equilibrium molecular dynamics. Travis and Evans (1996) conducted a study on the rheology of n-eicosane, examining its behavior under various conditions, which is relevant in understanding the properties of similar long-chain hydrocarbons (Travis & Evans, 1996).

4. Radiolysis in n-Alkanes

The role of this compound in the radiolysis of n-alkanes has been investigated to understand radiation damage processes in similar compounds. A study by Toriyama et al. (1991) explored the formation and migration of alkyl radicals in n-alkanes, including eicosane, under radiation, providing insights into the behavior of these compounds in radiative environments (Toriyama et al., 1991).

5. Application in Textile Coatings

This compound has applications in textile coatings for thermoregulation. Shaid et al. (2016) researched aerogel/eicosane microparticles for use in textile coatings, demonstrating the potential of this compound in providing thermal resistance and protective qualities in fabrics (Shaid et al., 2016).

Safety and Hazards

Eicosane-d42 should be handled with personal protective equipment/face protection. It should be ensured that there is adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .

Mécanisme D'action

Target of Action

Eicosane-d42 is a deuterated form of Eicosane . It is primarily used as a tracer in drug development processes . .

Mode of Action

As a deuterated compound, it is often used in research to trace the metabolic and pharmacokinetic profiles of drugs .

Pharmacokinetics

The use of deuterated compounds like this compound can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Analyse Biochimique

Biochemical Properties

Eicosane-d42 is a solid substance with a molecular weight of 324.81 . It has a boiling point of 220 °C/30 mmHg and a melting point of 36-38 °C

Cellular Effects

The specific cellular effects of this compound are not well studied. Eicosanoids, a group of bioactive lipid molecules derived from the polyunsaturated fatty acid arachidonic acid, are known to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that eicosanoids exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Whether this compound shares these mechanisms is not clear.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Animal models are widely used for novel drug development for treatment of diseases and their complications .

Metabolic Pathways

Eicosanoids, which are derived from arachidonic acid, are synthesized via the actions of cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Eicosanoids, a related group of compounds, are known to be transported and distributed within cells and tissues .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFCDTFDPHXCNY-ILDSYVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

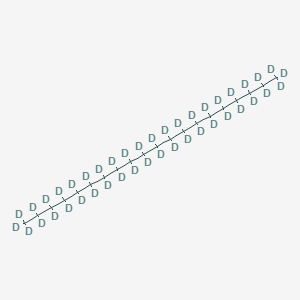

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977916 | |

| Record name | (~2~H_42_)Icosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62369-67-9 | |

| Record name | Eicosane-d42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_42_)Icosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.